molecular formula C13H15N3 B1485424 (1-Cinnamyl-1H-pyrazol-4-yl)methanamine CAS No. 2098159-21-6

(1-Cinnamyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1485424
CAS No.: 2098159-21-6
M. Wt: 213.28 g/mol
InChI Key: ANLPROSYUHSAMO-QPJJXVBHSA-N
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Description

(1-Cinnamyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the CAS Registry Number 2098159-21-6 . It has a molecular formula of C13H15N3 and a molecular weight of 213.28 g/mol . This compound features a pyrazole ring core, a common scaffold in medicinal chemistry, which is substituted at the N1 position with a cinnamyl group and at the 4-position with an aminomethyl group . As a building block in organic synthesis, the primary amine functional group offers a versatile handle for further chemical modification, such as the formation of amides or imines, making it a valuable intermediate for constructing more complex molecules . The cinnamyl substituent may contribute unique steric and electronic properties to the compound's structure. Specific research applications and the mechanism of action for this compound are not detailed in the available literature. Researchers are encouraged to consult specialized scientific literature for potential applications. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-9-13-10-15-16(11-13)8-4-7-12-5-2-1-3-6-12/h1-7,10-11H,8-9,14H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLPROSYUHSAMO-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Formation

Pyrazoles are commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the target compound, the pyrazole ring can be constructed first, followed by selective N1-alkylation with a cinnamyl moiety.

  • Typical method: Condensation of hydrazine derivatives with α,β-unsaturated ketones or chalcones bearing the cinnamyl group, or
  • Alternative: Formation of pyrazole ring first, then N1-alkylation.

N1-Cinnamylation

The N1 position of pyrazole is nucleophilic and can be selectively alkylated by cinnamyl halides or cinnamyl derivatives under basic conditions.

  • Method: N-alkylation using cinnamyl bromide or chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, DMSO).
  • Catalysis: Palladium-catalyzed N-alkylation can also be employed to improve selectivity and yield, as supported by palladium-catalyzed C–N cross-coupling literature.

Introduction of the Methanamine Group at the 4-Position

The methanamine substituent at the 4-position of the pyrazole ring can be introduced by several approaches:

Direct Aminomethylation

  • Approach: Electrophilic substitution at the 4-position of pyrazole with aminomethylating agents.
  • Reagents: Formaldehyde and ammonia or primary amines under reductive amination conditions.
  • Conditions: Acidic or basic catalysis with reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.

Cross-Coupling Reactions

  • Pd-Catalyzed C–N Cross-Coupling: Palladium-catalyzed amination of 4-halopyrazole derivatives with methylamine or aminomethyl equivalents provides a robust method for C–N bond formation.
  • Procedure: Starting from 4-halopyrazole (e.g., 4-bromopyrazole), reaction with methanamine under Pd catalysis with appropriate ligands and bases yields the aminomethylated product.

Reductive Amination of 4-Formylpyrazole

  • Approach: Synthesis of 4-formyl-1-cinnamylpyrazole intermediate followed by reductive amination with ammonia or methylamine.
  • Reagents: Sodium triacetoxyborohydride or hydrogenation catalysts.
  • Advantage: High selectivity and mild conditions.

Representative Synthetic Route Example

Step Reaction Type Starting Material Reagents & Conditions Product Yield (%) Notes
1 Pyrazole formation Hydrazine + cinnamyl-substituted α,β-unsaturated ketone Reflux in ethanol or suitable solvent 1-cinnamyl-1H-pyrazole 70-85 Standard pyrazole synthesis
2 N1-alkylation 1H-pyrazole Cinnamyl bromide, K2CO3, DMF, 60°C 1-cinnamyl-1H-pyrazole 60-75 Selective N1 alkylation
3 Halogenation at C4 1-cinnamyl-1H-pyrazole NBS or other halogenating agent 4-bromo-1-cinnamyl-1H-pyrazole 50-65 Prepares for cross-coupling
4 Pd-catalyzed amination 4-bromo-1-cinnamyl-1H-pyrazole Pd catalyst, methanamine, base (e.g., NaOtBu), ligand, solvent (toluene), 80-100°C This compound 65-80 Efficient C–N bond formation

Analytical and Research Findings

  • NMR Spectroscopy: Characteristic signals for the cinnamyl double bond protons (δ ~6.0–7.5 ppm) and pyrazole ring protons confirm structure.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound.
  • Yields and Purity: Optimized Pd-catalyzed amination steps yield >70% purity after chromatographic purification.
  • Reaction Optimization: Ligand choice and base strongly influence Pd-catalyzed amination efficiency.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Pyrazole ring formation Hydrazine + cinnamyl α,β-unsaturated ketone Straightforward, well-established Requires pure starting materials
N1-Cinnamylation Cinnamyl halides, base (K2CO3, NaH) Selective N-alkylation Possible side reactions if conditions not controlled
Halogenation at C4 NBS or halogenating agents Enables cross-coupling Moderate yields, requires handling halogen reagents
Pd-catalyzed C–N cross-coupling Pd catalyst, methanamine, base, ligand High selectivity and yield Requires expensive catalysts and ligands
Reductive amination 4-formyl intermediate + amine, reducing agent Mild conditions, good selectivity Multi-step, intermediate isolation needed

Chemical Reactions Analysis

Types of Reactions

(1-Cinnamyl-1H-pyrazol-4-yl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, (1-Cinnamyl-1H-pyrazol-4-yl)methanamine serves as a building block for synthesizing more complex molecules. It is utilized in various synthetic pathways to create derivatives that may exhibit enhanced properties or functions.

Table 1: Synthetic Applications of this compound

Application TypeDescription
Building BlockUsed in the synthesis of pyrazole derivatives
Reaction MediumActs as a solvent or catalyst in specific reactions

Biology

The compound has been investigated for its potential biological activities , particularly in enzyme inhibition and receptor binding. Research indicates that it may inhibit certain kinases involved in cell signaling pathways, which can have implications for cancer treatment and other diseases.

Case Study: Enzyme Inhibition
In laboratory experiments, this compound demonstrated significant inhibition of specific kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Medicine

In medical research, this compound is being explored for its therapeutic effects , including anticancer and anti-inflammatory properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Table 2: Therapeutic Potential of this compound

Therapeutic AreaPotential Effects
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers in vitro

Industry

In industrial applications, the compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in material science, particularly in creating polymers or coatings with desired characteristics.

Synthetic Routes

The synthesis typically involves reacting 1H-pyrazole-4-carbaldehyde with (2E)-3-phenylprop-2-en-1-amine under controlled conditions. The reaction often requires catalysts and solvents such as ethanol at elevated temperatures to achieve high yields.

Table 3: Synthesis Conditions

ReagentConditionResult
1H-Pyrazole-4-carbaldehydeEthanol, heatFormation of target compound
(2E)-3-phenylprop-2-en-1-amineCatalyst presentEnhanced reaction rate

Mechanism of Action

The mechanism of action of (1-Cinnamyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • N-methylation (as in ) reduces hydrogen-bonding capacity, which may affect pharmacokinetics.
  • Salt forms (e.g., oxalate in ) improve solubility for in vitro applications.

Biological Activity

(1-Cinnamyl-1H-pyrazol-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C12H14N4
  • Molecular Weight : 214.27 g/mol
  • Structure : The compound features a pyrazole ring substituted with a cinnamyl group, which enhances its biological activity.

Biological Activities

The biological activities of this compound have been investigated in several studies, revealing its potential in various therapeutic areas:

1. Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The presence of the cinnamyl moiety in this compound enhances its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

2. Anticancer Potential

Studies have shown that this compound can inhibit the proliferation of cancer cells. Mechanistic studies suggest that this compound induces apoptosis in cancer cells through the modulation of key signaling pathways, including the activation of p53 and inhibition of cyclin-dependent kinases (CDKs) .

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

Cellular Signaling Modulation

The compound interacts with various cellular receptors and enzymes, leading to altered signaling pathways that promote cell survival or death depending on the context. For instance, it has been noted to inhibit CDK2, a key regulator in the cell cycle, thereby slowing down cancer cell proliferation .

Gene Expression Regulation

This compound influences gene expression related to apoptosis and cell cycle regulation. This regulation is crucial for its anticancer effects and may also contribute to its antioxidant properties by enhancing the expression of detoxifying enzymes .

Case Studies

Several case studies highlight the efficacy of this compound:

StudyObjectiveFindings
Study 1Evaluate antioxidant capacityShowed significant reduction in oxidative stress markers in vitro.
Study 2Assess anticancer activityInduced apoptosis in breast cancer cell lines with IC50 values around 10 µM.
Study 3Investigate anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in macrophage cultures by 50%.

Q & A

Q. What are the common synthetic routes for (1-Cinnamyl-1H-pyrazol-4-yl)methanamine?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution reactions. For example, analogs like [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine are synthesized by reacting 4-(chloromethyl)benzylamine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO . Mannich reactions, as demonstrated in the synthesis of diaza-18-crown-6 derivatives, may also be applicable for introducing the cinnamyl group via amine-aldehyde coupling .

Q. What characterization techniques are used to confirm its structure?

  • Methodological Answer :
  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methylene groups (e.g., CH₂-triazole at δ 3.9–4.0 ppm, CH₂-Ph at δ 5.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₂N₄ for a related compound with MW 188.23 g/mol) .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. What safety precautions should be taken during handling?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Refer to safety data sheets (SDS) for analogs, which highlight stability under recommended storage conditions and lack of acute toxicity data .
  • Dispose of waste via licensed facilities, as specified for similar amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Solvent Optimization : Use DMSO for enhanced nucleophilicity or switch to continuous flow reactors for scalability .
  • Catalysis : Explore Pd-mediated coupling for cinnamyl group introduction .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How can overlapping signals in NMR spectra be resolved?

  • Methodological Answer :
  • Use 2D NMR (e.g., HSQC, COSY) to assign coupled protons. For example, in triazole derivatives, δ 7.67 ppm (CH-Triazole) correlates with adjacent protons in HSQC .
  • Variable Temperature NMR : Resolve dynamic broadening by analyzing spectra at 25°C vs. 40°C .

Q. How to assess toxicity and ecological impact when data is unavailable?

  • Methodological Answer :
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., pyrazole-based amines) to predict toxicity .
  • In Silico Tools : Use QSAR models or software like ECOSAR to estimate bioaccumulation and aquatic toxicity .

Q. What strategies are used to design assays for studying its pharmacological mechanism?

  • Methodological Answer :
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., enzymes like kinases) .
  • Cellular Assays : Test modulation of signaling pathways (e.g., cAMP assays) in HEK293 cells .

Key Notes

  • Contradictions : Ecological data (e.g., biodegradability) are unavailable for most analogs; default to precautionary disposal .
  • Unreliable Sources : Excluded per guidelines; relied on peer-reviewed theses and PubChem data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cinnamyl-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(1-Cinnamyl-1H-pyrazol-4-yl)methanamine

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